

A Comprehensive Technical Guide to Methyl 2-methoxy-5-nitronicotinate

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Compound of Interest

Compound Name: Methyl 2-methoxy-5-nitronicotinate

Cat. No.: B181460

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Methyl 2-methoxy-5-nitronicotinate**, a niche but potentially significant molecule in the landscape of pharmaceutical research and development. This document collates available data on its physicochemical properties and outlines standard experimental protocols for its characterization, offering a foundational resource for its application in medicinal chemistry and drug discovery.

Core Physicochemical Properties

Methyl 2-methoxy-5-nitronicotinate, with the CAS number 122433-50-5, is a pyridine derivative. Its structural features, including a methoxy group, a nitro group, and a methyl ester, make it a versatile scaffold for chemical modification in the synthesis of more complex, biologically active molecules.

Property	Value	Source
Molecular Formula	C8H8N2O5	[1][2]
Molecular Weight	212.16 g/mol	[1][2]
IUPAC Name	methyl 2-methoxy-5-nitropyridine-3-carboxylate	[1]
Synonyms	Methyl 2-methoxy-5-nitronicotinic acid, 2-Methoxy-5-nitro-nicotinic acid Methyl ester	[1]

Hypothetical Experimental Protocols

While specific experimental data for **Methyl 2-methoxy-5-nitronicotinate** is not widely published, the following protocols represent standard methodologies for the synthesis and characterization of similar organic compounds. These can serve as a robust starting point for researchers working with this molecule.

Synthesis of Nicotinate Derivatives

The synthesis of substituted nicotinate esters often involves a multi-step process. A plausible route for **Methyl 2-methoxy-5-nitronicotinate** could involve the nitration of a 2-methoxynicotinate precursor, followed by esterification. The nitro group can be a precursor for an amino group via reduction, which then serves as a handle for further derivatization to create amides, ureas, or sulfonamides—functional groups commonly found in drug molecules.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Purpose: To elucidate the molecular structure.
- Methodology: A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard. ¹H NMR and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 MHz). The chemical shifts, multiplicity, and

integration of the proton signals, along with the chemical shifts of the carbon signals, are analyzed to confirm the connectivity of atoms.

2. Mass Spectrometry (MS):

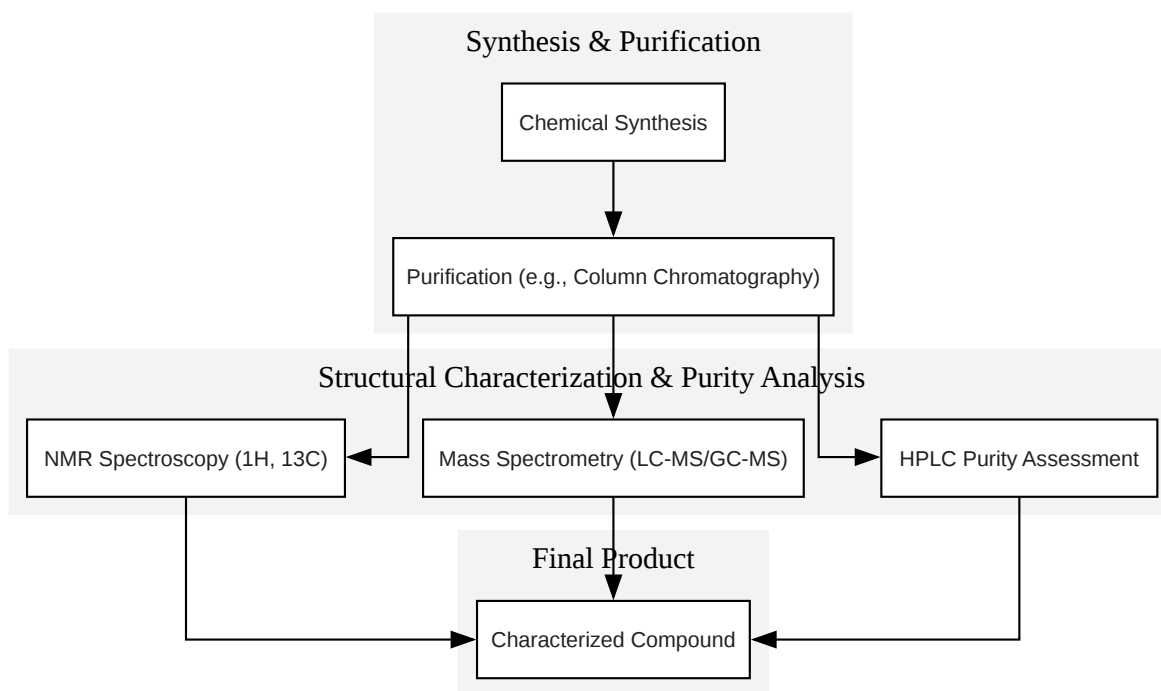
- Purpose: To determine the molecular weight and fragmentation pattern.
- Methodology: A dilute solution of the compound is introduced into a mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used. The resulting mass spectrum will show the molecular ion peak $[M]^+$ or $[M+H]^+$, confirming the molecular weight.

3. High-Performance Liquid Chromatography (HPLC):

- Purpose: To assess the purity of the compound.
- Methodology: A solution of the compound is injected into an HPLC system equipped with a suitable column (e.g., C18). A mobile phase gradient (e.g., water and acetonitrile) is used to elute the compound. Detection is typically performed using a UV detector at an appropriate wavelength. The purity is determined by the percentage of the area of the main peak relative to the total peak area.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a synthesized organic compound like **Methyl 2-methoxy-5-nitronicotinate**.



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Caption: Workflow for Synthesis and Characterization.

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References

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- 2. Methyl 6-methoxy-5-nitronicotinate | C₈H₈N₂O₅ | CID 2746880 - PubChem [pubchem.ncbi.nlm.nih.gov]
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